An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol. The furo[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing selective kinase inhibitors and modulators of critical signaling pathways.[1][2] The introduction of a trimethylsilyl (TMS) group at the 2-position and a hydroxyl group at the 6-position presents a unique substitution pattern with potential implications for metabolic stability, solubility, and biological target engagement. This document consolidates available data, presents computationally predicted properties, and proposes robust experimental protocols for its synthesis and characterization to facilitate further research and application in drug discovery.
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The fusion of a furan ring with a pyridine nucleus creates a rigid, planar heterocyclic system with distinct electronic properties conducive to molecular recognition by biological targets.[1] Derivatives of the furo[3,2-b]pyridine core have demonstrated significant potential in oncology and other therapeutic areas by modulating the activity of key enzymes such as cdc-like kinases (CLKs) and influencing pathways like the Hedgehog signaling pathway.[2] The strategic functionalization of this scaffold is a key aspect of medicinal chemistry, aiming to optimize potency, selectivity, and pharmacokinetic profiles.
The subject of this guide, 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol, incorporates two key functional groups. The hydroxyl group at the 6-position can act as a hydrogen bond donor and a potential site for further derivatization. The trimethylsilyl group at the 2-position is of particular interest. While often used as a protecting group, a TMS moiety can also enhance lipophilicity, influence metabolic stability, and serve as a handle for subsequent chemical transformations. This unique combination of functional groups on the furo[3,2-b]pyridine core warrants a detailed investigation of its physicochemical properties to unlock its full potential in drug development programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. Due to the novelty of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol, experimental data is limited. The following table summarizes the available and computationally predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂Si | [3] |
| Molecular Weight | 207.30 g/mol | [3] |
| CAS Number | 1186310-90-6 | [3] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
| LogP (Predicted) | 1.8 ± 0.4 | N/A |
| Topological Polar Surface Area (TPSA) | 45.9 Ų | N/A |
Note: Predicted values are generated using computational models and should be confirmed experimentally.
Proposed Synthesis and Characterization
The synthesis of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol can be approached through a multi-step sequence, leveraging established methodologies for the construction of the furo[3,2-b]pyridine core. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
The proposed synthesis initiates from a suitably substituted pyridine derivative, followed by the construction of the fused furan ring and subsequent functionalization. A key strategy involves a Sonogashira coupling followed by an intramolecular cyclization.
Caption: Proposed synthetic workflow for 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 2,6-Dichloro-3-hydroxypyridine
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To a solution of 2,6-dichloro-3-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Sonogashira Coupling
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To a solution of the protected pyridine (1.0 eq) in a suitable solvent such as triethylamine, add trimethylsilylacetylene (1.5 eq).
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Degas the solution with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).
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Heat the reaction mixture at 80 °C for 8 hours, monitoring by TLC.
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After completion, cool the mixture to room temperature and filter through a pad of celite.
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Concentrate the filtrate and purify the residue by column chromatography.
Step 3: Intramolecular Cyclization and Deprotection
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Dissolve the product from the previous step in a suitable solvent like DMF and add a base such as potassium carbonate (2.0 eq).
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Heat the mixture to 100 °C for 6 hours.
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Cool the reaction and add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in tetrahydrofuran (THF).
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Stir at room temperature for 2 hours.
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Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
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Purify the final product by column chromatography to yield 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: A comprehensive analytical workflow for structural elucidation and purity assessment.
Spectroscopic Data (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the furo[3,2-b]pyridine core, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet integrating to nine protons for the trimethylsilyl group.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the heterocyclic core and a characteristic upfield signal for the methyl carbons of the TMS group.
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Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular formula by providing the exact mass of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, as well as characteristic peaks for C-H, C=C, and C-O stretching vibrations.
Potential Applications and Future Directions
The unique structural features of 2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol make it an intriguing candidate for several applications in drug discovery and development:
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Scaffold for Library Synthesis: The hydroxyl and trimethylsilyl groups provide orthogonal handles for further chemical modifications, enabling the generation of a diverse library of derivatives for screening against various biological targets.
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Kinase Inhibitor Development: Given the established role of the furo[3,2-b]pyridine core in kinase inhibition, this compound serves as a valuable starting point for the design of novel and selective kinase inhibitors.[1][2]
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Metabolic Probing: The TMS group can be used to investigate the metabolic fate of the furo[3,2-b]pyridine scaffold, as silylated compounds can exhibit altered metabolic profiles.
Future research should focus on the experimental validation of the predicted physicochemical properties, optimization of the proposed synthetic route, and a thorough investigation of its biological activities.
Conclusion
2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. This technical guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a roadmap for its analytical characterization. It is our hope that this document will serve as a valuable resource for researchers and accelerate the exploration of this and related compounds in the quest for novel therapeutics.
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